2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one is an organic compound that belongs to the class of oxazinones This compound is characterized by the presence of a dimethylamino group, an ethyl group, and an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one typically involves the reaction of dimethylamine with ethyl oxazinone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazinone ring can undergo ring-opening reactions. These interactions and reactions contribute to the compound’s biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but differs in the presence of a methacrylate group.
2-(Dimethylamino)ethanol: Contains a hydroxyl group instead of an oxazinone ring.
Dimethylaminoquinolines: These compounds have a quinoline ring instead of an oxazinone ring.
Uniqueness
2-(Dimethylamino)-6-ethyl-4H-1,3-oxazin-4-one is unique due to its specific combination of functional groups and the presence of the oxazinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
90062-08-1 |
---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(dimethylamino)-6-ethyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5-7(11)9-8(12-6)10(2)3/h5H,4H2,1-3H3 |
InChI Key |
JYZZBLCHMIQGFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N=C(O1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.